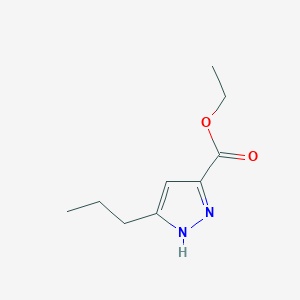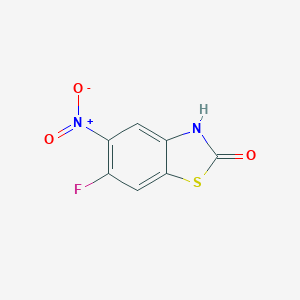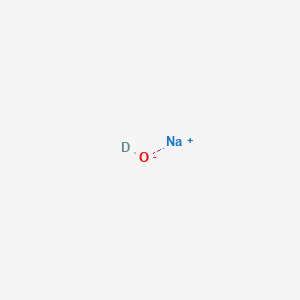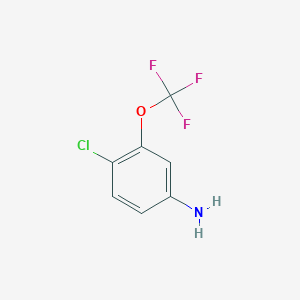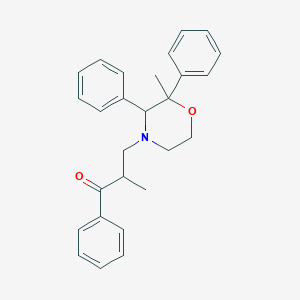
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV also has potential applications in scientific research due to its unique chemical properties.
Scientific Research Applications
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has potential applications in scientific research due to its ability to interact with the dopamine and norepinephrine transporters in the brain. It has been studied as a potential treatment for depression, ADHD, and other psychiatric disorders. 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has also been used as a tool to study the structure and function of neurotransmitter transporters.
Mechanism Of Action
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one works by blocking the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a stimulant effect, similar to that of cocaine or amphetamines. 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one also has affinity for the serotonin transporter, although its effects on serotonin are less pronounced.
Biochemical And Physiological Effects
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal models. In humans, 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has been reported to cause euphoria, increased energy, and heightened sensory perception. However, it can also cause anxiety, paranoia, and hallucinations, particularly at higher doses.
Advantages And Limitations For Lab Experiments
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has advantages as a research tool due to its high potency and selectivity for the dopamine and norepinephrine transporters. However, it is also highly addictive and has potential for abuse, which can limit its usefulness in certain experiments. Additionally, 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one is a Schedule I controlled substance in the United States, which can make it difficult to obtain for research purposes.
Future Directions
There are several areas of future research that could benefit from further study of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one. These include:
- Investigating the potential therapeutic applications of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one in treating psychiatric disorders.
- Studying the structure and function of neurotransmitter transporters using 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one as a tool.
- Developing new drugs based on the structure of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one that have improved selectivity and reduced potential for abuse.
- Examining the long-term effects of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one use on the brain and behavior.
In conclusion, 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has potential as a research tool in the study of neurotransmitter transporters and their role in psychiatric disorders. However, its potential for abuse and addictive properties must be carefully considered when using it in experiments. Further research is needed to fully understand the effects of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one on the brain and behavior, and to develop new drugs based on its structure.
Synthesis Methods
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2-bromopropiophenone, followed by reduction and cyclization reactions. The final product is a white crystalline powder that is soluble in water and organic solvents.
properties
CAS RN |
117278-53-2 |
|---|---|
Product Name |
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one |
Molecular Formula |
C27H29NO2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C27H29NO2/c1-21(25(29)22-12-6-3-7-13-22)20-28-18-19-30-27(2,24-16-10-5-11-17-24)26(28)23-14-8-4-9-15-23/h3-17,21,26H,18-20H2,1-2H3 |
InChI Key |
FTAFURDBLLPMJN-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOC(C1C2=CC=CC=C2)(C)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(CN1CCOC(C1C2=CC=CC=C2)(C)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
synonyms |
2-methyl-2,3-phenyl-3-methyltetrahydroxazine propiophenone 2-methyl-3-(2-methyl-2,3-diphenyl-4-morpholinyl)-1-phenyl-1-propanone MPMTH-PR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



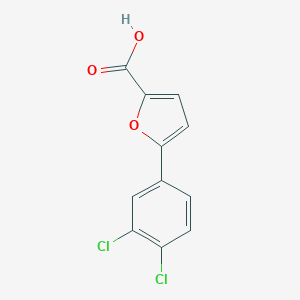
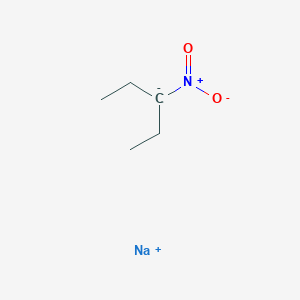
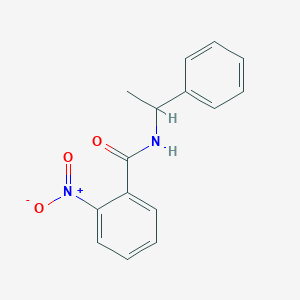
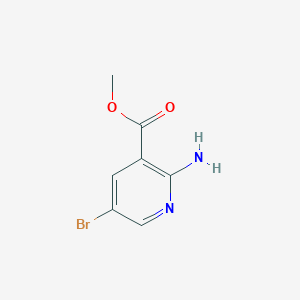
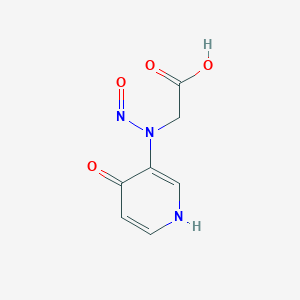
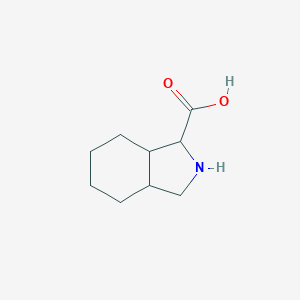
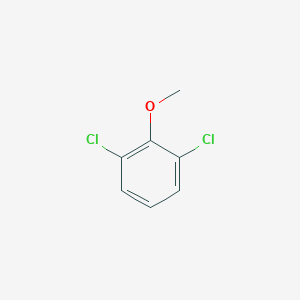

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
